CDDO-dhTFEA -

CDDO-dhTFEA

Catalog Number: EVT-2709216
CAS Number:
Molecular Formula: C33H45F3N2O3
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CDDO-dhTFEA is classified as a synthetic triterpenoid. It is derived from oleanolic acid, a naturally occurring compound known for its anti-inflammatory and anticancer properties. The synthesis of CDDO-dhTFEA aims to enhance these beneficial effects while minimizing potential side effects associated with traditional chemotherapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDDO-dhTFEA typically involves multi-step organic reactions that modify the oleanolic acid structure to enhance its biological activity. The synthetic route may include:

  1. Functionalization: Introduction of various functional groups to improve solubility and biological activity.
  2. Rearrangement: Structural modifications that optimize the compound's interaction with biological targets.
  3. Purification: Techniques such as chromatography are employed to isolate the desired compound from by-products.

The specific methods used can vary, but they generally follow established protocols for synthesizing triterpenoids, focusing on maximizing yield and purity.

Molecular Structure Analysis

Structure and Data

CDDO-dhTFEA features a complex molecular structure characterized by multiple rings typical of triterpenoids. The structural formula includes several functional groups that contribute to its biological properties.

Key structural data includes:

  • Molecular Formula: C30H46O4
  • Molecular Weight: 470.68 g/mol
  • 3D Structure: The spatial arrangement of atoms allows for interactions with cellular targets, influencing its efficacy as an anticancer agent.
Chemical Reactions Analysis

Reactions and Technical Details

CDDO-dhTFEA undergoes several chemical reactions within biological systems that facilitate its therapeutic effects:

  1. Cell Cycle Regulation: CDDO-dhTFEA has been shown to induce G2/M phase arrest in glioblastoma cells, affecting proteins involved in cell cycle progression such as cyclin B1 and CDK1 .
  2. Apoptosis Induction: The compound activates apoptotic pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
  3. Autophagy Modulation: It also influences autophagy-related genes, which play a critical role in cellular homeostasis and response to stress .

These reactions are vital for understanding how CDDO-dhTFEA exerts its anticancer effects.

Mechanism of Action

Process and Data

The mechanism of action of CDDO-dhTFEA involves several key processes:

  1. Inhibition of Proliferation: By promoting G2/M arrest, CDDO-dhTFEA effectively halts the proliferation of cancer cells, preventing them from progressing through the cell cycle .
  2. Regulation of Gene Expression: It alters the expression levels of various genes associated with cell cycle control, apoptosis, and autophagy, leading to increased cell death in malignant cells .
  3. Selective Cytotoxicity: Notably, CDDO-dhTFEA demonstrates selective toxicity towards cancer cells while sparing normal cells, as evidenced by studies showing minimal effects on normal lung fibroblasts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDDO-dhTFEA exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited water solubility, which can affect its bioavailability.
  • Stability: It shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely documented but is essential for characterizing the compound's purity.

These properties are crucial for formulating effective delivery systems for therapeutic use.

Applications

Scientific Uses

CDDO-dhTFEA has significant potential applications in scientific research and medicine:

Introduction to CDDO-dhTFEA in Modern Pharmacological Research

Historical Development of Synthetic Oleanane Triterpenoids

The genesis of synthetic oleanane triterpenoids traces back to the structural modification of naturally occurring pentacyclic triterpenoids, primarily oleanolic acid. Oleanolic acid, isolated from diverse plant sources, exhibited modest anti-inflammatory and hepatoprotective properties but suffered from poor pharmacokinetic properties and low potency [1]. Systematic chemical optimization efforts in the late 1990s and early 2000s aimed to enhance its bioactivity profile, leading to the development of the 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) scaffold. This scaffold incorporated strategically placed Michael acceptor functionalities (α,β-unsaturated carbonyl groups) within rings A and C, significantly augmenting its electrophilicity and reactivity with cellular nucleophiles, particularly cysteine residues on target proteins [1] [5].

The CDDO core served as the foundation for synthesizing various ester and amide derivatives to further improve solubility, bioavailability, and target engagement. Among the earliest and most studied derivatives was CDDO-methyl ester (bardoxolone methyl), which demonstrated potent anti-inflammatory and cytoprotective effects in preclinical models across multiple organ systems, including the kidney, liver, and lung [1]. Its progression into clinical trials for chronic kidney disease, particularly diabetic nephropathy, marked a significant milestone, validating the therapeutic potential of the synthetic oleanane triterpenoid class despite later clinical challenges [1]. Concurrently, other derivatives like CDDO-ethyl amide and CDDO-trifluoroethyl amide were developed and characterized, each exhibiting distinct pharmacodynamic and pharmacokinetic profiles [5]. The exploration of ester modifications beyond simple alkyl groups led to the synthesis of CDDO-difluorotrifluoroethyl ester (CDDO-dhTFEA), designed to leverage the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, altered lipophilicity, and potentially improved tissue distribution [1].

Table 1: Key Milestones in Synthetic Oleanane Triterpenoid Development

Time PeriodDevelopment PhaseKey CompoundsPrimary Advancements
Pre-1990sNatural PrecursorsOleanolic AcidIdentification of modest anti-inflammatory and hepatoprotective activities
Late 1990s - Early 2000sCore Scaffold OptimizationCDDO (Free Acid)Introduction of A-ring and C-ring Michael acceptors; Dramatically increased potency and electrophilicity
Early 2000sFirst-Generation DerivativesCDDO-Methyl Ester (Bardoxolone Methyl), CDDO-ImidazolideImproved cellular uptake and bioavailability; Demonstration of potent Nrf2 activation and anti-inflammatory effects in vivo; Entry into clinical trials
Mid 2000s - PresentAdvanced Ester/Amide DerivativesCDDO-Ethyl Amide, CDDO-Trifluoroethyl Amide, CDDO-dhTFEAExploration of fluorinated esters for enhanced stability and tissue targeting; Broader target profiling revealing polypharmacology (e.g., mTOR, IKK, STAT3)

The evolution of synthetic oleanane triterpenoids represents a paradigm shift from single-target drug design towards multifunctional or "network-targeted" therapeutics. Early mechanistic studies revealed that compounds like CDDO-methyl ester and CDDO-imidazolide exerted their effects not through a single receptor but by modulating interconnected networks of proteins involved in inflammation, oxidative stress response, cell proliferation, and apoptosis [1] [5]. This polypharmacology stems from their ability to engage in Michael addition with reactive cysteine thiols present in numerous regulatory proteins. Proteomic analyses using biotinylated triterpenoid probes identified hundreds of potential binding partners, encompassing diverse pathways such as the Keap1/Nrf2/ARE axis, NF-κB signaling, JAK/STAT signaling, insulin receptor pathways, and mTOR signaling [5]. This foundational work established the synthetic oleanane triterpenoid class as versatile pharmacophores capable of simultaneously regulating multiple disease-relevant networks.

CDDO-dhTFEA as a Derivative: Structural and Functional Evolution

CDDO-difluorotrifluoroethyl ester (CDDO-dhTFEA) is characterized by the esterification of the C-28 carboxylic acid group of the CDDO scaffold with 2,2-difluoro-2-(trifluoromethyl)ethanol. This specific modification introduces a highly fluorinated alkyl chain, significantly altering the molecule's physicochemical properties compared to earlier derivatives like CDDO-methyl ester or CDDO-ethyl amide. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by resisting oxidative and hydrolytic degradation, modulate lipophilicity (log P), influence pKa, and improve membrane permeability [1]. The difluorotrifluoroethyl group is bulkier and more electron-withdrawing than a simple methyl group, potentially impacting how the compound interacts with cellular membranes, transport proteins, and its primary molecular targets. Furthermore, the strong carbon-fluorine bonds confer resistance to esterase-mediated hydrolysis, which may prolong the compound's half-life in vivo compared to its non-fluorinated ester counterparts [1].

Functionally, CDDO-dhTFEA retains the core pharmacological activities inherent to the synthetic oleanane triterpenoid class but potentially with optimized characteristics. Its primary mechanism, shared with other potent derivatives, involves the activation of the Keap1/Nrf2/ARE pathway. CDDO-dhTFEA acts as an electrophilic disruptor of the Keap1-Nrf2 complex. Keap1, a cysteine-rich sensor protein, normally targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. Michael addition of CDDO-dhTFEA to specific reactive cysteine residues (notably Cys151) on Keap1 modifies its conformation, preventing efficient ubiquitination of Nrf2 [1] [2] [3]. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and bind to Antioxidant Response Elements (AREs) in the promoter regions of over 250 cytoprotective genes. These genes encode a comprehensive network of phase II detoxifying enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1), antioxidant proteins (e.g., heme oxygenase-1 - HO-1, glutamate-cysteine ligase catalytic subunit - GCLC, glutathione S-transferases - GSTs), and stress response proteins, collectively enhancing cellular resilience against oxidative, electrophilic, and inflammatory insults [1] [2] [3].

Beyond Nrf2 activation, CDDO-dhTFEA, like its predecessors, exhibits polypharmacology. Proteomic studies using biotinylated analogs have demonstrated direct binding to and modulation of numerous other targets, including:

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): Modification of Cys179 in the activation loop inhibits IKKβ activity, suppressing the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) [1] [5].
  • Mammalian target of rapamycin (mTOR): Direct binding to mTOR (likely via cysteine modification) inhibits its kinase activity. This disrupts mTOR Complex 1 (mTORC1) signaling pathways involved in cell growth, proliferation, and metabolism, including phosphorylation of its downstream effectors ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) [5].
  • Janus kinase 1 (JAK1) / Signal transducer and activator of transcription 3 (STAT3): Interaction with JAK1 can inhibit its phosphorylation and subsequent activation of STAT3, a transcription factor crucial for inflammation, cell survival, and proliferation in many cancers [1] [5].
  • Phosphatase and tensin homolog (PTEN): Modification can potentially stabilize PTEN or modulate its activity. PTEN is a key tumor suppressor that antagonizes the PI3K/Akt pathway, a critical regulator of cell survival and growth [5].
  • Tubulin: Binding to tubulin can disrupt microtubule dynamics, contributing to anti-mitotic and pro-apoptotic effects, particularly at higher concentrations [5].

Table 2: Core Mechanisms of Action of CDDO-dhTFEA and Associated Functional Outcomes

Primary Molecular Target/PathwayMolecular InteractionDownstream EffectsKey Functional Outcomes
Keap1/Nrf2/ARE PathwayMichael addition to Keap1 Cys151Nrf2 stabilization & nuclear translocation; ARE-driven gene transcriptionEnhanced antioxidant capacity (HO-1, SOD, GSH); Increased detoxification (NQO1, GSTs); Cytoprotection; Anti-inflammation
IKK/NF-κB PathwayInhibition of IKKβ (e.g., via Cys179 modification)Reduced IκBα degradation; Inhibition of NF-κB nuclear translocationSuppression of pro-inflammatory cytokine/chemokine production (TNF-α, IL-1β, IL-6, MCP-1); Anti-inflammation
mTORC1 SignalingDirect binding/inhibition of mTOR kinaseReduced phosphorylation of S6K and 4E-BP1Inhibition of protein translation and cell proliferation; Modulation of autophagy; Metabolic effects
JAK1/STAT3 SignalingInhibition of JAK1 activationReduced STAT3 phosphorylation and dimerizationSuppression of pro-survival and proliferative signaling; Anti-cancer effects
TubulinDirect bindingMicrotubule disruptionAnti-mitotic effects; Apoptosis induction (higher concentrations)

The structural evolution culminating in CDDO-dhTFEA reflects a deliberate strategy to refine the drug-like properties and therapeutic potential of the synthetic oleanane triterpenoid scaffold. By incorporating a highly fluorinated ester group, CDDO-dhTFEA aims to build upon the established multifunctional activity profile of compounds like CDDO-methyl ester while potentially offering advantages in terms of metabolic stability, tissue penetration, and sustained target engagement. Its therapeutic promise is consequently being explored in diverse preclinical models characterized by chronic inflammation, oxidative stress, and dysregulated cell proliferation, including chronic kidney diseases (like diabetic nephropathy and fibrosis), neurodegenerative disorders, pulmonary diseases, metabolic syndromes, and various cancers [1] [2] [3]. The molecule exemplifies the progression from natural product leads to rationally designed, multifunctional synthetic agents targeting complex disease networks.

Properties

Product Name

CDDO-dhTFEA

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide

Molecular Formula

C33H45F3N2O3

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1

InChI Key

RMYWYZJDSBWZHH-BFGQVZSYSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C

Solubility

not available

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.